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Cytidine-5'-triphosphate Disodium Salt: A
Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Introduction
Cytidine-5'-triphosphate (CTP) disodium salt is a pivotal nucleotide involved in a myriad of

essential cellular processes. As a high-energy molecule, it serves as a fundamental building

block for RNA synthesis and plays a crucial role in the biosynthesis of complex lipids, such as

phosphatidylcholine. Furthermore, CTP acts as a signaling molecule, modulating the activity of

purinergic receptors. This technical guide provides an in-depth overview of the chemical

structure, physicochemical properties, and key biological functions of CTP disodium salt, with a

focus on its involvement in enzymatic reactions and signaling pathways. Detailed experimental

protocols are provided to facilitate its application in research and drug development.

Chemical Structure and Physicochemical Properties
Cytidine-5'-triphosphate consists of a cytosine base attached to a ribose sugar, which is in turn

bonded to three phosphate groups. The disodium salt form enhances its stability and solubility

in aqueous solutions.

Table 1: General Properties of Cytidine-5'-triphosphate Disodium Salt
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Property Value

Chemical Formula C₉H₁₄N₃Na₂O₁₄P₃

Molecular Weight 527.12 g/mol

Appearance White crystalline powder

CAS Number 36051-68-0

Table 2: Physicochemical Properties of Cytidine-5'-triphosphate Disodium Salt

Property Value

Solubility Soluble in water

Storage Temperature -20°C

Stability Stable for at least 4 years when stored properly

Biological Roles and Signaling Pathways
CTP disodium salt is integral to several key metabolic and signaling pathways.

Phosphatidylcholine Biosynthesis (Kennedy Pathway)
CTP is a crucial substrate in the de novo synthesis of phosphatidylcholine, the most abundant

phospholipid in eukaryotic cell membranes, via the Kennedy pathway.[1][2][3] This pathway

involves a series of enzymatic reactions that are essential for membrane biogenesis and

cellular signaling. The rate-limiting step is catalyzed by CTP:phosphocholine

cytidylyltransferase (CCT).[4]
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Figure 1: The Kennedy Pathway for Phosphatidylcholine Biosynthesis.
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P2X Purinergic Receptor Signaling
CTP can act as an agonist for certain subtypes of P2X receptors, which are ligand-gated ion

channels.[5] Upon binding of an agonist like CTP, these receptors open, allowing the influx of

cations such as Na⁺ and Ca²⁺.[6] This influx leads to membrane depolarization and an

increase in intracellular calcium concentration, which in turn triggers various downstream

signaling cascades involved in processes like neurotransmission, inflammation, and apoptosis.

[2][7]
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Figure 2: P2X Receptor Signaling Pathway Activated by CTP.

Experimental Protocols
In Vitro Transcription of RNA using T7 RNA Polymerase
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This protocol describes the synthesis of RNA from a DNA template using T7 RNA polymerase,

with CTP disodium salt as one of the essential nucleotide triphosphates.[8][9]

Materials:

Linearized DNA template with a T7 promoter (purified)

T7 RNA Polymerase

10x Transcription Buffer

Ribonucleotide solution mix (ATP, GTP, UTP, and CTP disodium salt)

RNase inhibitor

DNase I (RNase-free)

Nuclease-free water

Purification spin columns or reagents for phenol:chloroform extraction and ethanol

precipitation[1]

Procedure:

Thaw all reagents on ice. Keep the T7 RNA Polymerase on ice.

Assemble the transcription reaction at room temperature in the following order:

Nuclease-free water to a final volume of 20 µL

2 µL of 10x Transcription Buffer

2 µL of each 100 mM Ribonucleotide (ATP, GTP, UTP, CTP)

1 µg of linearized DNA template

1 µL of RNase inhibitor

2 µL of T7 RNA Polymerase
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Mix the components gently by pipetting and centrifuge briefly to collect the reaction at the

bottom of the tube.

Incubate the reaction at 37°C for 2-4 hours.[10]

To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction and incubate

at 37°C for 15 minutes.

Purify the synthesized RNA using a suitable method such as spin column purification or

phenol:chloroform extraction followed by ethanol precipitation to remove enzymes,

unincorporated nucleotides, and the DNA template.[1]
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Figure 3: Experimental Workflow for In Vitro Transcription.

CTP:phosphocholine Cytidylyltransferase (CCT) Enzyme
Assay
This assay measures the activity of CCT by quantifying the production of CDP-choline from

CTP and phosphocholine.[11][12]

Materials:

Purified CCT enzyme

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

CTP disodium salt solution

Phosphocholine solution

Inorganic pyrophosphatase

Quenching solution (e.g., perchloric acid)

HPLC system with a C18 reverse-phase column

Procedure:

Prepare a reaction mixture containing assay buffer, a known concentration of

phosphocholine, and inorganic pyrophosphatase.

Pre-incubate the reaction mixture at 37°C for 5 minutes.

Initiate the reaction by adding a known concentration of CTP disodium salt and the purified

CCT enzyme.

Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the

reaction is in the linear range.

Stop the reaction by adding a quenching solution.
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Centrifuge the samples to pellet any precipitate.

Analyze the supernatant by HPLC to separate and quantify the amount of CDP-choline

produced. The mobile phase can be 0.1 M ammonium bicarbonate with a small percentage

of acetonitrile.[11]

Calculate the enzyme activity based on the amount of product formed per unit time per

amount of enzyme.

Start: Prepare Reaction Mix

Pre-incubate at 37°C

Initiate Reaction
(Add CTP and CCT)

Incubate at 37°C

Stop Reaction

Analyze by HPLC

End: Quantify CDP-Choline

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/27443959/
https://www.benchchem.com/product/b15588282?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15588282?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 4: Experimental Workflow for CCT Enzyme Assay.

P2X Receptor Activation Assay using Intracellular
Calcium Measurement
This protocol measures the activation of P2X receptors by CTP by monitoring changes in

intracellular calcium concentration using a fluorescent calcium indicator.[13][14]

Materials:

Cells expressing the P2X receptor of interest

Cell culture medium

Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

CTP disodium salt solutions of varying concentrations

Fluorimeter or fluorescence microscope equipped for live-cell imaging

Procedure:

Culture the cells to an appropriate confluency on a suitable plate or coverslip.

Load the cells with the fluorescent calcium indicator according to the manufacturer's

instructions (e.g., incubate with 2-5 µM Fura-2 AM for 30-60 minutes at 37°C).

Wash the cells with HBSS to remove excess dye.

Place the cells in the fluorimeter or on the microscope stage.

Record the baseline fluorescence for a short period.

Add the CTP disodium salt solution to the cells and continue recording the fluorescence.

Monitor the change in fluorescence intensity over time, which corresponds to the change in

intracellular calcium concentration.
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At the end of the experiment, add a calcium ionophore (e.g., ionomycin) to determine the

maximum fluorescence, followed by a calcium chelator (e.g., EGTA) to determine the

minimum fluorescence for calibration purposes.
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Figure 5: Workflow for P2X Receptor Activation Assay.

Conclusion
Cytidine-5'-triphosphate disodium salt is a versatile and indispensable molecule in molecular

biology and biochemistry. Its fundamental roles in RNA synthesis, phospholipid metabolism,

and cellular signaling make it a critical reagent for a wide range of research applications. The

detailed information and protocols provided in this guide are intended to support researchers,

scientists, and drug development professionals in their endeavors to unravel complex biological

processes and develop novel therapeutic strategies. Proper handling and storage of CTP

disodium salt are crucial to maintain its integrity and ensure reproducible experimental

outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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